Product packaging for 3-Methoxycyclobutanecarboxylic acid(Cat. No.:CAS No. 552849-35-1)

3-Methoxycyclobutanecarboxylic acid

Cat. No.: B3021975
CAS No.: 552849-35-1
M. Wt: 130.14 g/mol
InChI Key: PRADZEMZRCCINO-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Organic and Medicinal Chemistry

Cyclobutane derivatives are a unique class of carbocyclic compounds that have garnered increasing attention in the fields of organic and medicinal chemistry. nih.govbohrium.com The cyclobutane ring, a four-membered saturated carbocycle, possesses a significant degree of ring strain, which imparts distinct chemical and physical properties compared to its acyclic or larger ring counterparts. nih.govbohrium.com This inherent strain influences the molecule's three-dimensional structure, leading to a puckered conformation that can be exploited in the design of novel molecular scaffolds. nih.govru.nl

In medicinal chemistry, the incorporation of a cyclobutane moiety into a drug candidate can offer several advantages. nih.govlifechemicals.com It can introduce conformational rigidity, which may lead to a more favorable binding entropy when the molecule interacts with its biological target. nih.gov This restriction of molecular flexibility can lock the compound into its most active conformation, potentially enhancing its potency. ru.nl Furthermore, the cyclobutane unit can serve as a non-planar bioisostere for other chemical groups, such as alkenes or larger cyclic systems, thereby improving properties like metabolic stability and solubility. nih.govru.nl The unique three-dimensional nature of the cyclobutane ring also allows for the precise spatial arrangement of pharmacophoric groups, which is crucial for optimizing interactions with biological receptors. nih.gov Although relatively rare in nature, some natural products containing a cyclobutane skeleton have demonstrated antimicrobial and other biological activities. ru.nlopenmedicinalchemistryjournal.com

Overview of the Research Landscape for 3-Methoxycyclobutanecarboxylic Acid

This compound is a specific cyclobutane derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure features a cyclobutane ring substituted with both a carboxylic acid and a methoxy (B1213986) group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Research involving this compound often focuses on its utility in the preparation of novel compounds with potential therapeutic applications. For instance, it has been identified as a useful precursor in the synthesis of piperidine (B6355638) and piperidone derivatives that act as modulators of the formyl peptide receptor 2 (FPR2), a target relevant to inflammatory diseases. cookechem.com The compound's physical and chemical properties, such as its predicted boiling point, density, and pKa, are important considerations for its application in various synthetic transformations. cookechem.com

Table 1: Predicted Physicochemical Properties of this compound
PropertyValue
Boiling Point230.2±33.0 °C
Density1.16±0.1 g/cm³
pKa4.47±0.40

Data sourced from CookeChem cookechem.com

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its application as a synthetic intermediate in the development of new chemical entities with potential pharmacological activity. Researchers aim to leverage the unique structural features of this compound to design and synthesize novel molecules with improved drug-like properties.

A significant area of investigation involves its use in the creation of compounds that can modulate the activity of specific biological targets. For example, its role in the synthesis of diamine derivatives as inhibitors of activated blood coagulation factor X (FXa) has been explored. google.comgoogle.com These inhibitors have potential applications as anticoagulants for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. google.comgoogle.com

The synthesis of this compound itself, as well as related compounds like 3-oxocyclobutanecarboxylic acid, is also a subject of research. patsnap.comgoogle.comgoogle.com The development of efficient and cost-effective synthetic routes to these building blocks is crucial for their wider application in drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B3021975 3-Methoxycyclobutanecarboxylic acid CAS No. 552849-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRADZEMZRCCINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629079, DTXSID901269743
Record name 3-Methoxycyclobutane-1-carboxylic acid
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Record name trans-3-Methoxycyclobutanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-03-1, 1408076-05-0
Record name 3-Methoxycyclobutane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60629079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycyclobutane-1-carboxylic acid
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Advanced Synthetic Methodologies for 3 Methoxycyclobutanecarboxylic Acid

Established Synthetic Pathways to 3-Methoxycyclobutanecarboxylic Acid

The construction of the this compound scaffold relies on established organic reactions, often requiring multiple steps to build the cyclobutane (B1203170) ring and install the desired functional groups.

Multi-Step Synthesis from Common Precursors

A prevalent strategy for synthesizing cyclobutane rings involves the malonic ester synthesis. uobabylon.edu.iqlibretexts.orgwikipedia.org This classical method allows for the formation of substituted carboxylic acids from diethyl malonate and alkyl halides. libretexts.orgucalgary.ca For the synthesis of a cyclobutane carboxylic acid derivative, a variation using a dihaloalkane is employed. uobabylon.edu.iqwikipedia.org

The general approach begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate then reacts with a 1,3-dihaloalkane, such as 1,3-dibromopropane, in a sequence of two nucleophilic substitution reactions to form a cyclic diester. Subsequent hydrolysis of the ester groups followed by thermal decarboxylation yields the cyclobutanecarboxylic acid core. To obtain the target molecule, a precursor such as 3-oxocyclobutanecarboxylic acid can be used, which allows for the introduction of the methoxy (B1213986) group at a later stage, for instance, via reduction of the ketone to an alcohol followed by etherification. calstate.edu

StepReactionReagents and ConditionsIntermediate/Product
1CyclizationDiethyl malonate, Sodium ethoxide, 1,3-DibromopropaneDiethyl cyclobutane-1,1-dicarboxylate
2HydrolysisAqueous acid or base, heatCyclobutane-1,1-dicarboxylic acid
3DecarboxylationHeatCyclobutanecarboxylic acid
4FunctionalizationFurther steps to introduce the 3-methoxy groupThis compound

Strategies Involving Acetone (B3395972) and Bromine Intermediates

Synthetic routes to cyclobutane derivatives often utilize precursors containing bromine. For instance, the synthesis of 3-oxocyclobutanecarboxylic acid, a key intermediate for this compound, can be achieved from starting materials like 2,2-dimethoxy-1,3-dibromopropane. While not directly involving acetone as a reactant, related strategies for building four-membered rings can rely on cycloaddition reactions where ketenes, derived from acyl chlorides, react with alkenes. The necessary precursors for these reactions can be synthesized using bromo-derivatives.

Oxidative Ring Contraction Approaches

Oxidative ring contraction presents a powerful, albeit less common, method for the synthesis of strained ring systems like cyclobutanes from more readily available five-membered rings. mdpi.com This transformation can be mediated by various oxidizing agents, including hypervalent iodine compounds. mdpi.com The general principle involves the oxidative rearrangement of a larger ring, such as a cyclopentanone (B42830) or cyclopentene (B43876) derivative, to a smaller, functionalized carbocycle. mdpi.comrsc.org

For example, the treatment of a specifically substituted cyclopentanone with an oxidant can induce a rearrangement of the carbon skeleton, extruding a carbon atom and forming a cyclobutane ring. While specific examples leading directly to this compound are not extensively documented, this methodology offers a potential synthetic route from cyclopentyl precursors. The reaction conditions must be carefully controlled to favor the desired ring contraction over other possible oxidation products. mdpi.comnih.gov

Stereoselective Synthesis of this compound Isomers

The presence of two substituents on the cyclobutane ring of this compound gives rise to stereoisomers (cis and trans). The development of stereoselective synthetic methods is critical for isolating pure isomers, which often exhibit different biological activities.

Diastereoselective and Enantioselective Approaches

Achieving stereoselectivity in the synthesis of this compound and its derivatives is a key focus of modern synthetic chemistry. chemistryviews.orgnih.gov Diastereoselective approaches aim to control the relative configuration of the substituents, leading to a preference for either the cis or trans isomer.

One practical strategy starts with a symmetric precursor like 3-oxocyclobutane-1-carboxylic acid. A diastereoselective Grignard reaction can introduce a methyl group, leading to a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid diastereomers, which can then be separated. calstate.edu Subsequent conversion of the hydroxyl group to a methoxy group would yield the respective stereoisomers of the target compound.

Enantioselective synthesis, which controls the absolute stereochemistry to produce a single enantiomer, can be achieved through methods like asymmetric [2+2] cycloadditions or by using chiral catalysts and auxiliaries. chemistryviews.orgorganic-chemistry.orgrsc.org For example, chiral Brønsted acids have been used to catalyze reactions that create multiple contiguous stereocenters with high selectivity. rsc.org

ApproachStarting MaterialKey TransformationOutcome
Diastereoselective3-Oxocyclobutane-1-carboxylic acidGrignard reactionSeparation of cis/trans diastereomers calstate.edu
EnantioselectiveAlkenesAsymmetric [2+2] photocycloadditionEnantioenriched cyclobutanes chemistryviews.org
CatalyticAnilines and 2-alkylenecyclobutanonesBrønsted acid-catalyzed tandem reactionHighly functionalized, stereochemically defined cyclobuta-fused rings rsc.org

Control of cis and trans Stereoisomer Formation

The ability to selectively synthesize either the cis or trans isomer of this compound is crucial for structure-activity relationship studies. Both cis and trans isomers are known and have been made available, indicating that their formation can be effectively controlled. ambeed.comsigmaaldrich.com

The stereochemical outcome of cyclobutane synthesis is often influenced by the reaction mechanism and conditions. For instance, in the synthesis of related cyclobutane systems, the choice of reagents and reaction sequence can dictate the final stereochemistry. It has been demonstrated that by starting with a mixture of diastereomers, one isomer can be selectively isolated, effectively controlling the stereochemical purity of the final product. calstate.edu Furthermore, methods for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids have been developed, showcasing that strategic synthetic design can lead to the desired isomer. nih.gov The stereochemistry of related compounds like 3-methoxycyclobutanamine, which exists in both cis and trans forms, also points to the feasibility of controlled synthesis for this class of compounds.

Chiral Auxiliary and Asymmetric Catalysis in this compound Synthesis

The generation of specific stereoisomers of this compound is crucial for its application in medicinal chemistry. Chiral auxiliaries and asymmetric catalysis are powerful strategies to achieve high levels of enantioselectivity in the synthesis of cyclobutane derivatives. uwindsor.cayork.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. bccollegeasansol.ac.in This auxiliary guides the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukbccollegeasansol.ac.in A key advantage of this approach is that it typically results in high levels of diastereocontrol, and the resulting diastereomers can be separated using standard laboratory techniques like chromatography or crystallization. york.ac.uk For the synthesis of chiral carboxylic acids, such as derivatives of this compound, the use of chiral auxiliaries, like Evans's N-acyloxazolidinones, has proven effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. bccollegeasansol.ac.inresearchgate.net

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.cabccollegeasansol.ac.in This method is highly sought after for its efficiency. uwindsor.ca The catalyst, which can be a metal complex with a chiral ligand, a chiral organocatalyst, or a biocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. bccollegeasansol.ac.in While highly elegant, a significant challenge in some asymmetric catalytic reactions, such as photochemical [2+2] cycloadditions for cyclobutane synthesis, has been achieving high enantioselectivity due to competing non-catalyzed background reactions.

An innovative approach combines the principles of asymmetric catalysis and chiral auxiliaries. This strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs subsequent diastereoselective reactions. nih.gov This method has the potential to be more efficient than traditional chiral auxiliary-based methods, which require stoichiometric amounts of the auxiliary. nih.gov

StrategyDescriptionKey Features
Chiral Auxiliary A temporarily attached, enantiomerically pure group that directs the stereochemical outcome of a reaction. bccollegeasansol.ac.inHigh diastereoselectivity, separable diastereomers, auxiliary can be recycled. york.ac.uk
Asymmetric Catalysis A chiral catalyst is used in substoichiometric amounts to produce an enantiomerically enriched product. uwindsor.cabccollegeasansol.ac.inHigh efficiency, atom economy. uwindsor.ca
Catalytically Formed Chiral Auxiliary Asymmetric catalysis is used to create a temporary chiral auxiliary from an achiral starting material. nih.govCombines the advantages of both chiral auxiliaries and asymmetric catalysis. nih.gov

Emerging Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have introduced novel methods applicable to the synthesis of functionalized cyclobutane rings, which are relevant to the production of this compound and its analogs.

Atom Transfer Radical Cyclization (ATRC) has emerged as a robust method for constructing substituted cyclobutanecarboxylic acids. sci.amiaea.org This technique involves the intramolecular cyclization of α-halogen-containing alkenoic acids, catalyzed by transition metal complexes, such as those of copper(I). sci.am ATRC allows for the creation of cyclobutane rings with various functional groups, which are valuable precursors for further chemical modifications. sci.am A palladium-catalyzed variation of atom transfer radical cyclization has also been developed for unactivated alkyl iodides. rsc.org

A novel and efficient one-pot tandem reaction has been developed for the synthesis of β-N-heterocyclic cyclobutane carboximides. chemistryviews.orgunica.it This protocol involves the base-catalyzed amidation of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-ones, followed by an intramolecular aza-Michael addition. unica.itthieme-connect.de This method provides access to trans-β-N-heterocyclic cyclobutane carboximides, which are valuable intermediates. chemistryviews.orgresearchgate.net The resulting carboximide moiety can readily react with various nucleophiles, opening pathways to a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. chemistryviews.orgresearchgate.net This strategy is significant as it provides an alternative to the more common [2+2] cycloaddition strategies for preparing cyclobutane β-amino acids. chemistryviews.org

Optimization of Synthetic Processes for Industrial and Research Scale-Up

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and sustainability.

ParameterOptimization Goal
Reaction Time Minimize to increase throughput.
Temperature Control to maximize selectivity and minimize side reactions.
Concentration Adjust to optimize reaction rate and minimize solvent usage.
Catalyst Loading Minimize to reduce cost and environmental impact.

The choice of solvents and reagents has a significant impact on the environmental footprint and safety of a chemical process. digitellinc.com Solvents can account for a substantial portion of the waste generated in pharmaceutical manufacturing. acs.org Consequently, there is a strong emphasis on the use of greener, more sustainable solvents. digitellinc.com

Derivatives and Analogues of 3 Methoxycyclobutanecarboxylic Acid

Synthesis of Novel 3-Methoxycyclobutanecarboxylic Acid Derivatives

The synthesis of new derivatives from this compound leverages well-established organic transformations, allowing for the introduction of a wide array of functional groups. These reactions can be targeted to the carboxylic acid moiety, the carbocyclic ring, or the methoxy (B1213986) substituent.

Esterification and Amidation Reactions

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and altering binding interactions.

Esterification can be achieved under various conditions, from classic Fischer esterification with an alcohol under acidic catalysis to milder, modern coupling methods.

Amidation , the formation of an amide bond, is one of the most frequently used reactions in drug discovery. cambridgemedchemconsulting.com A multitude of reagents and protocols are available to couple this compound with a diverse range of primary and secondary amines. cambridgemedchemconsulting.com Microwave-assisted protocols using triphenylphosphine (B44618) and molecular iodine have been shown to be efficient for producing esters and amides without the need for a base or catalyst. rsc.org For greener approaches, N,N′-diisopropylcarbodiimide (DIC) has been successfully used to mediate ester and amide bond formation in water, providing high yields in short reaction times. researchgate.net

Below is a table summarizing common methods applicable for the synthesis of esters and amides from a carboxylic acid precursor.

Reaction TypeReagent/CatalystKey Features
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Classical method, often requires heat.
Esterification Alcohol, DCC/DMAPMild conditions, good for sensitive substrates.
Amidation Amine, Coupling Reagent (e.g., HATU, HOBt)High efficiency, broad substrate scope. cambridgemedchemconsulting.com
Amidation Amine, DIC in WaterEnvironmentally benign, simple, and mild protocol. researchgate.net
Esterification/Amidation PPh₃ / I₂ (Microwave)Base/catalyst-free, rapid synthesis. rsc.org

Functionalization of the Cyclobutane (B1203170) Ring System

The cyclobutane ring offers sites for further functionalization to introduce structural complexity and modulate the molecule's three-dimensional shape. The high fraction of sp³-hybridized carbon atoms in cyclobutane derivatives makes them attractive as bioisosteres for flat aromatic rings. researchgate.net

Methods for functionalizing the cyclobutane core can include:

α-Functionalization: Reactions at the carbon adjacent to the carboxyl group can be achieved, often involving the use of organometallic reagents or metal-catalyzed transformations. google.com

Ring Expansion/Contraction: Under specific conditions, the four-membered ring can be manipulated. For instance, tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion can convert cyclobutanones into γ-lactams. google.com

Introduction of Substituents: The synthesis of 1,3-bifunctional cyclobutane derivatives allows for the introduction of groups like α-CHF₂ or α-CF₃, which are valuable in medicinal chemistry. wikipedia.org

The development of stereocontrolled synthesis methods is crucial for accessing specific isomers, as the spatial arrangement of substituents on the cyclobutane ring significantly impacts biological activity. google.com

Modification at the Methoxy Group

The methoxy group provides another handle for synthetic modification. While metabolically stable in some contexts, it can also be a site of oxidative metabolism. tandfonline.com Its modification can therefore be a key strategy in drug design.

The primary transformation is the demethylation of the ether to reveal a hydroxyl group. This is a crucial deprotection step in organic synthesis. tandfonline.com The resulting 3-hydroxycyclobutanecarboxylic acid is a valuable intermediate for further derivatization. google.comcuvillier.desigmaaldrich.com

Several reagents can accomplish this cleavage:

Boron Tribromide (BBr₃): A powerful and common reagent for cleaving aryl methyl ethers, often used at low temperatures. wikipedia.org

Strong Acids: Heating with hydrobromic acid (HBr) or hydroiodic acid (HI) is a classical but harsh method for ether cleavage. wikipedia.org

Lewis Acids: Combinations like a Lewis acid (e.g., AlCl₃) with a nucleophilic agent (e.g., a thiol) can be effective. google.com

Magnesium Iodide (MgI₂): Can efficiently promote the demethylation of aryl methyl ethers in an ionic liquid medium under mild conditions. koreascience.kr

Once the hydroxyl group is unmasked, it can be subjected to a variety of reactions, including:

Re-alkylation: Introduction of different alkyl or functionalized chains.

Esterification: Formation of an ester linkage.

Etherification: Synthesis of new ether derivatives.

This two-step process of demethylation followed by functionalization allows for the creation of a diverse library of analogues with modified properties at the 3-position of the cyclobutane ring.

Halogenated Derivatives of Cyclobutanecarboxylic Acids

Halogenated cyclobutane derivatives are important as synthetic intermediates. Current time information in Bangalore, IN. The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

Direct halogenation of the cyclobutane ring can be challenging. Free-radical chlorination of cyclobutanecarboxylic acid, for example, can lead to a mixture of isomeric monochlorinated products. Current time information in Bangalore, IN.

A common alternative strategy is decarboxylative halogenation , such as the Hunsdiecker–Borodin reaction. tandfonline.com This method converts a carboxylic acid into an organic halide with one fewer carbon atom by treating the silver salt of the acid with bromine. tandfonline.com

Starting MaterialReactionProduct TypeReference
Cyclobutanecarboxylic acidFree-radical chlorinationMonochlorocyclobutanecarboxylic acids Current time information in Bangalore, IN.
Silver cyclobutanecarboxylateHunsdiecker–Borodin reaction (Br₂)Cyclobutyl bromide tandfonline.com
1,1-Cyclobutanedicarboxylic acidDecarboxylation and halogenation3-Chlorocyclobutanecarboxylic acid

Structural Diversity and Design Principles for Analogues

The design of analogues of this compound is guided by principles aimed at optimizing molecular properties for specific applications, often in the context of drug discovery. This involves creating structural diversity through strategic modifications.

Isosteric Replacements and Bioisosterism

Bioisosterism is a key strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.comchembk.com This approach can be used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. chembk.com

For analogues of this compound, bioisosteric replacements can be considered for each of its core components:

Carboxylic Acid Group: The carboxylic acid is a common pharmacophore but can suffer from poor membrane permeability and rapid metabolism. Numerous bioisosteres exist to replace it while retaining the key acidic or hydrogen-bonding features.

Carboxylic Acid BioisostereKey Properties
Tetrazole pKa similar to carboxylic acids, metabolically stable.
Hydroxamic Acid Metal-chelating properties.
Sulfonic Acid Strongly acidic, nonplanar geometry.
Acylsulfonamide Tunable acidity.
3-Hydroxyisoxazole Planar, pKa ~4-5.

Methoxy Group: The methoxy group can be a metabolic liability. nih.gov Its replacement with more stable groups that mimic its steric and electronic properties is a common strategy. tandfonline.comnih.gov Examples include fluorine, a trifluoromethyl group, or a difluoroethyl group (CH₃CF₂-), which can mimic the steric and electronic features of a methoxy group. researchgate.netnih.gov

Cyclobutane Ring: The cyclobutane scaffold itself can be considered a bioisostere for other structures. Its strained, non-planar nature provides conformational restriction, which can be advantageous for binding to a biological target. nih.govnih.gov It has been used as a replacement for alkenes to prevent cis/trans isomerization and as a non-classical bioisostere for phenyl rings to increase the sp³ character and improve properties like solubility. nih.govacs.org Alternative saturated rings (e.g., cyclopentane (B165970), cyclohexane) or more exotic scaffolds like bicyclo[1.1.1]pentane (BCP) could also be explored as replacements. researchgate.net

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a topologically different but functionally equivalent scaffold. This approach aims to identify novel chemical entities with improved properties such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. The cyclobutane ring, including that in this compound, is an attractive but underutilized scaffold for such strategies. nih.gov

The unique, puckered three-dimensional structure of the cyclobutane ring offers distinct advantages as a bioisosteric replacement for other cyclic systems, such as phenyl, cyclopentyl, or cyclohexyl rings. nih.govnih.gov The constrained nature of the cyclobutane moiety can impart a favorable conformational rigidity to a molecule, which can lead to improved binding affinity with biological targets by reducing the entropic penalty upon binding. nih.gov For instance, a flexible ethyl or propyl linker in a drug candidate can be replaced by a 1,3-disubstituted cyclobutane to restrict the number of accessible conformations. nih.gov

The substitution pattern on the cyclobutane ring is crucial for its application in scaffold hopping. In this compound, the methoxy and carboxylic acid groups provide two distinct vectors for functionalization. These groups can be modified to mimic the interactions of the original scaffold with its target, while the cyclobutane core provides a novel three-dimensional arrangement. For example, the carboxylic acid can serve as a key hydrogen bond donor or acceptor, or be converted to other functional groups like amides or esters. The methoxy group can influence solubility and metabolic stability, and its position can be varied to fine-tune the orientation of other substituents.

While the direct application of this compound in a reported scaffold hopping success is not prevalent in the literature, the principles of bioisosterism strongly support its potential. The replacement of an aromatic ring with a cyclobutane ring can lead to compounds with reduced planarity and potentially improved solubility and metabolic stability. nih.gov Research into GPR-40 agonists has demonstrated the successful bioisosteric replacement of an ethylene (B1197577) moiety with a cyclobutane ring derived from 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid, showcasing the viability of this approach. nuph.edu.ua

The following table provides examples of how the cyclobutane scaffold can act as a bioisostere for other common ring systems in drug design.

Original ScaffoldPotential Cyclobutane BioisostereKey Advantages of Cyclobutane
Phenyl Ring1,3-Disubstituted CyclobutaneReduced planarity, improved solubility, novel intellectual property
Cyclopentane/CyclohexaneSubstituted CyclobutaneDifferent conformational profile, potential for improved metabolic stability
Flexible Alkyl Chain1,2- or 1,3-Disubstituted CyclobutaneConformational restriction, reduced entropic penalty on binding

Synthetic Utility of this compound Derivatives as Building Blocks

The synthetic versatility of this compound and its derivatives makes them valuable building blocks in organic synthesis. The presence of multiple functional groups on a strained four-membered ring allows for a variety of chemical transformations, leading to the construction of more complex and functionally diverse molecules.

Applications in the Construction of Complex Organic Molecules

Substituted cyclobutanes are important intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals. researchgate.net The inherent ring strain of the cyclobutane core can be harnessed to drive ring-opening, ring-expansion, or ring-contraction reactions, providing access to a variety of acyclic and cyclic structures. researchgate.net

This compound itself can be prepared from commercially available starting materials such as 3-oxocyclobutanecarboxylic acid. calstate.edu Once formed, the carboxylic acid and methoxy groups can be manipulated through a variety of standard organic transformations. The carboxylic acid can be converted to esters, amides, alcohols, or other functionalities, providing a handle for further elaboration. rsc.org For example, the ester derivative of 3-substituted cyclobutanecarboxylic acid can undergo addition, hydrolysis, and reduction reactions to yield tertiary alcohols, the parent carboxylic acid, and primary alcohols, respectively. rsc.org

The development of synthetic routes to functionalized cyclobutanes is an active area of research. For instance, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed as a key scaffold for a potent ROR-γt inverse agonist. acs.org This highlights the importance of stereocontrolled synthesis in accessing specific isomers of substituted cyclobutanes for biological applications.

The functionalization of the cyclobutane ring itself is also a key strategy. Copper-catalyzed radical cascade reactions of simple cyclobutanes can lead to highly functionalized cyclobutene (B1205218) derivatives. rsc.org While not directly starting from this compound, these methods demonstrate the potential for introducing further complexity onto the cyclobutane scaffold.

The following table summarizes some of the key synthetic transformations that can be applied to 3-substituted cyclobutanecarboxylic acid derivatives.

Starting MaterialReagents and ConditionsProductSynthetic Utility
3-Substituted Cyclobutanecarboxylic AcidSOCl₂, Amine3-Substituted Cyclobutyl AmideIntroduction of amide functionality for peptidomimetics or as a stable linker
3-Substituted Cyclobutanecarboxylic AcidBH₃, THF(3-Substituted Cyclobutyl)methanolReduction to primary alcohol for further functionalization (e.g., etherification, oxidation)
3-Substituted CyclobutanoneGrignard Reagent (e.g., MeMgBr)3-Hydroxy-3-methylcyclobutanoneIntroduction of a tertiary alcohol and a new substituent
3-Substituted Cyclobutanecarboxylic Acid EsterKeck Macrolactonization1-Benzoxepin derivativeFormation of bridged ring systems

Role in Peptidomimetic and Helical Foldamer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability. Foldamers are oligomers that adopt well-defined, folded conformations in solution. The incorporation of constrained cyclic amino acids is a common strategy in the design of both peptidomimetics and foldamers.

Cyclobutane-containing amino acids are particularly valuable in this context due to their ability to impart conformational constraints on the peptide backbone. By restricting the available conformational space, these residues can help to pre-organize the molecule into a specific secondary structure, such as a turn or a helix, which is often required for biological activity.

While there is no direct literature on the incorporation of 3-methoxycyclobutane amino acids into peptidomimetics or foldamers, the principles of their design suggest a significant potential role. A synthetic route to a 3-methoxycyclobutane amino acid would likely involve the conversion of the carboxylic acid group of this compound to an amine, or vice versa, with appropriate protecting group strategies. The resulting amino acid could then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

The presence of the methoxy group at the 3-position could have a significant impact on the conformational preferences of the resulting peptide or foldamer. The steric bulk and electronic properties of the methoxy group would influence the local geometry of the cyclobutane ring and its orientation within the larger structure. This could be exploited to fine-tune the folding of the oligomer and to control the presentation of other functional groups for molecular recognition.

Research on other substituted cyclobutane amino acids provides a strong precedent for their utility. The stereocontrolled synthesis of cyclobutane amino acid analogues has been a focus of research, with methods developed to access specific stereoisomers. These constrained amino acids have been shown to influence the secondary structure of peptides, highlighting their potential in designing novel folded architectures.

Applications of 3 Methoxycyclobutanecarboxylic Acid in Medicinal Chemistry and Drug Discovery

3-Methoxycyclobutanecarboxylic Acid as a Chiral Scaffold for Drug Development

The rigid, yet conformationally distinct, nature of the cyclobutane (B1203170) ring, combined with the presence of multiple stereocenters, makes this compound an attractive chiral scaffold for the design of new therapeutic agents. vu.nlnih.gov The defined spatial arrangement of its substituents allows for precise control over the presentation of pharmacophoric elements, enabling a more tailored interaction with biological targets.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety provides a robust framework for constructing novel pharmacophores. The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a charged interaction center, while the methoxy (B1213986) group provides a polar contact and a vector for further chemical elaboration. The cyclobutane ring itself serves as a non-planar spacer, which can confer improved metabolic stability and membrane permeability compared to more traditional, flatter aromatic rings.

The design of pharmacophores incorporating this scaffold often involves leveraging its inherent 3D geometry to access previously unexplored regions of a target's binding site. The cis and trans isomers of this compound present their substituents in distinct spatial orientations, offering a straightforward strategy for exploring the stereochemical requirements of a given biological target.

Table 1: Pharmacophoric Features of this compound Isomers

IsomerCarboxylic Acid VectorMethoxy Group VectorPotential Interactions
cisAxial/EquatorialAxial/Equatorial (same face)Bidentate chelation, intramolecular hydrogen bonding
transAxial/EquatorialEquatorial/Axial (opposite faces)Interactions with distinct sub-pockets of a binding site

Stereochemistry is a critical determinant of a drug's biological activity, influencing everything from target binding affinity to metabolic fate. mdpi.com For a chiral molecule like this compound, the specific arrangement of atoms in space can have a profound impact on its pharmacological profile. It has been demonstrated that for certain classes of compounds, stereochemistry can be the primary driver of potency and pharmacokinetic properties. mdpi.com

The differential biological activity of stereoisomers often arises from the stereospecific nature of protein-ligand interactions. A binding pocket of an enzyme or receptor is itself chiral, and thus will preferentially interact with one stereoisomer over another. This can manifest as one enantiomer being significantly more active, while the other may be inactive or even exhibit off-target effects. Furthermore, stereochemistry can influence a molecule's uptake and distribution, as transport proteins may exhibit stereoselectivity. mdpi.com In the context of this compound, the relative orientation of the carboxylic acid and methoxy groups in the cis and trans isomers, as well as the absolute stereochemistry of the chiral centers, will dictate how the molecule is presented to its biological target, ultimately governing its efficacy.

Integration of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for identifying novel lead compounds. lifechemicals.comnih.govnih.gov This strategy involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. openaccessjournals.com These initial hits, though often of low affinity, serve as excellent starting points for optimization into more potent, drug-like molecules. The desirable characteristics of this compound make it an ideal candidate for inclusion in FBDD campaigns.

The design of a high-quality fragment library is paramount to the success of an FBDD program. A key trend in modern library design is the increasing emphasis on three-dimensionality, as 3D fragments are thought to offer access to a broader range of chemical space and can lead to compounds with improved physicochemical properties. vu.nlmedchemexpress.com

Fragments are typically selected based on a set of guidelines known as the "Rule of Three," which stipulates a molecular weight of ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP of ≤3. nih.gov this compound and its simple amide or ester derivatives fit comfortably within these parameters, making them well-suited for fragment screening.

Table 2: "Rule of Three" Compliance of this compound Derivatives

DerivativeMolecular Weight (Da)H-Bond DonorsH-Bond AcceptorscLogP
This compound130.1413~0.5
N-Methyl-3-methoxycyclobutanecarboxamide143.1713~0.2
Methyl 3-methoxycyclobutanecarboxylate144.1703~0.9

The inclusion of both cis and trans isomers of this compound derivatives in a fragment library can maximize the shape diversity of the collection without significantly increasing molecular complexity. nih.gov During a screening campaign, sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance are employed to detect the weak binding of these fragments to the target protein. openaccessjournals.com

Once a fragment hit has been identified and its binding mode characterized, the next step is to optimize it into a more potent lead compound. The two primary strategies for this are fragment growing and fragment linking/merging. lifechemicals.com

Fragment Growing: This approach involves adding chemical functionality to the fragment hit to make additional favorable interactions with the target protein. lifechemicals.com The carboxylic acid and methoxy groups of this compound provide convenient handles for synthetic elaboration. For example, the carboxylic acid can be converted to a variety of amides or esters to probe for new interactions, while the methoxy group could potentially be demethylated to reveal a hydroxyl group for further functionalization.

Fragment Linking/Merging: If two or more fragments are found to bind in adjacent pockets of the target, they can be linked together to create a single, higher-affinity molecule. nih.gov Alternatively, if two fragments bind in an overlapping fashion, their key features can be merged into a single, novel scaffold. The rigid cyclobutane core of this compound can serve as an anchor point for such strategies, with the functional groups providing the necessary vectors for linking or merging.

While specific case studies for this compound itself are not widely published, the utility of related cyclobutane and carboxylic acid-containing fragments in FBDD has been demonstrated. For instance, a fragment screening campaign against the enzyme Notum, a negative regulator of Wnt signaling, identified pyrrolidine-3-carboxylic acid as a key hit. frontiersin.org This fragment, which shares the cyclic carboxylic acid motif with this compound, was subsequently grown and optimized to yield potent, low-micromolar inhibitors. This example highlights the potential of small, cyclic carboxylic acid fragments to serve as valuable starting points for drug discovery. The principles applied in this case—identifying a core cyclic scaffold and then elaborating it to improve potency—are directly applicable to a fragment like this compound. The success of FBDD in general is underscored by the number of FDA-approved drugs that have originated from this approach. nih.govresearchgate.net

Modulation of Biological Activity through this compound Derivatives

The rigid cyclobutane core of this compound allows for precise positioning of substituents in three-dimensional space. This structural feature is highly advantageous for optimizing interactions with biological macromolecules, such as enzymes and receptors. By modifying the carboxylic acid and methoxy groups, or by introducing additional functionalities, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired biological effects.

Enzyme inhibitors are crucial in the treatment of numerous diseases, including cancer and metabolic disorders. The design of potent and selective enzyme inhibitors often relies on creating molecules that can fit snugly into the enzyme's active site and interact with key amino acid residues.

While specific studies on this compound derivatives as enzyme inhibitors are not extensively documented in publicly available research, the principles of enzyme inhibition can be illustrated with other molecular structures. For instance, novel N-substituted sulfonyl amides that incorporate a 1,3,4-oxadiazole (B1194373) motif have been identified as highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov These compounds have shown potential in the management of conditions like Alzheimer's disease and glaucoma. nih.gov The development of such inhibitors often involves in-vitro and in-silico studies to determine their potency and binding modes. nih.gov

Receptor agonists and antagonists are fundamental tools in pharmacology and therapeutics, used to modulate cellular signaling pathways. The discovery of antagonists for receptors like the cannabinoid receptor 1 (CB1) has been a significant area of research, particularly for conditions such as obesity. nih.gov Rimonabant, a CB1 receptor antagonist, demonstrated the potential of this approach to decrease food intake and body weight. nih.gov

In a different therapeutic area, derivatives of 3-(2-carboxyindol-3-yl)propionic acid have been developed as antagonists of the strychnine-insensitive glycine (B1666218) receptor, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This highlights how specific chemical scaffolds can be tailored to interact with and modulate the function of critical receptors in the central nervous system.

The search for novel anticancer agents is a major focus of medicinal chemistry. Antitumor drug discovery programs aim to identify compounds that can selectively target cancer cells while minimizing damage to healthy tissues. nih.gov One strategy involves the development of molecularly targeted agents that interfere with specific pathways essential for tumor growth and survival. nih.gov

Research into coumarin-based compounds has yielded promising results. For example, a series of novel 8-methoxycoumarin-3-carboxamides have demonstrated potent anticancer activity against liver cancer cells. nih.gov One particular compound from this series exhibited a strong inhibitory effect on the growth of HepG2 cells, a liver cancer cell line, and was found to induce apoptosis and inhibit tubulin polymerization. nih.gov This work underscores the potential of methoxy- and carboxamide-containing scaffolds in the development of new cancer therapies. nih.gov

Neuromodulators are substances that influence the activity of neurons and are vital for treating a wide array of neurological and psychiatric disorders. The development of new neuromodulators often involves the design of molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system.

While direct research on this compound derivatives as neuromodulators is limited, the broader field has seen significant advances. For example, the development of antagonists for the NMDA receptor complex, as mentioned earlier with 3-(2-carboxyindol-3-yl)propionic acid derivatives, represents a key strategy in neuromodulation. nih.gov

Obesity is a global health challenge, and there is a significant need for effective and safe anti-obesity medications. Research has explored various molecular targets to combat obesity. One such approach involves the inhibition of kinases, which are enzymes that play critical roles in cellular signaling and metabolism.

Pharmacological inhibition of phosphatidylinositol 3-kinase (PI3K) has been shown to reduce adiposity and improve metabolic parameters in obese animal models. nih.gov This suggests that developing inhibitors for kinases involved in metabolic pathways could be a viable strategy for treating obesity. Another area of research has focused on the anti-obesity effects of carboxymethyl-chitin, which has been shown to reduce lipid accumulation in adipocytes through the modulation of AMPK and aquaporin-7 pathways. nih.gov

Bioconjugation and Target Identification Using this compound Derivatives

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This technique is invaluable in drug discovery for applications such as target identification, drug delivery, and diagnostic assays. The carboxylic acid group of this compound provides a convenient handle for bioconjugation. It can be activated and coupled to amine groups on proteins or other biomolecules to form stable amide bonds.

Computational Studies and Spectroscopic Characterization of 3 Methoxycyclobutanecarboxylic Acid

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methoxycyclobutanecarboxylic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.3-4.0 ppm. The protons on the cyclobutane (B1203170) ring will exhibit more complex splitting patterns due to cis/trans isomerism and spin-spin coupling. The proton attached to the same carbon as the methoxy group (CH-O) is expected to resonate between 3.5 and 4.5 ppm. The proton on the carbon bearing the carboxylic acid group (CH-COOH) would likely appear between 2.5 and 3.5 ppm. The remaining methylene (B1212753) protons (-CH₂-) on the cyclobutane ring would show signals in the range of 1.5-2.5 ppm, with their multiplicity depending on the coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edulibretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to have a chemical shift in the range of 170-185 ppm. libretexts.orglibretexts.org The carbon atom of the methoxy group (-OCH₃) will likely appear between 50 and 65 ppm. libretexts.orgdocbrown.info The carbon atom of the cyclobutane ring attached to the methoxy group (C-O) is expected to resonate in the range of 60-80 ppm, while the carbon attached to the carboxylic acid group (C-COOH) would be found between 40-55 ppm. oregonstate.edu The methylene carbons of the cyclobutane ring are anticipated to have chemical shifts in the range of 15-35 ppm. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)170 - 185
Methoxy (-OCH₃)3.3 - 4.0 (s)50 - 65
Cyclobutane CH-O3.5 - 4.5 (m)60 - 80
Cyclobutane CH-COOH2.5 - 3.5 (m)40 - 55
Cyclobutane -CH₂-1.5 - 2.5 (m)15 - 35

Note: s = singlet, m = multiplet. The predicted values are based on typical chemical shift ranges for similar functional groups.

2D NMR Techniques (COSY, HMQC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the cyclobutane ring protons, confirming their connectivity. For instance, the CH-O proton would show correlations to the adjacent CH₂ protons, and the CH-COOH proton would also show correlations to its neighboring CH₂ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.eduyoutube.com The HMQC or HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal. The signals of the cyclobutane protons would correlate with their respective carbon signals, aiding in the unambiguous assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is particularly useful for determining stereochemistry. youtube.comutoronto.ca In this compound, NOESY could distinguish between cis and trans isomers. For the cis isomer, a NOE cross-peak would be expected between the proton on the carbon with the methoxy group and the proton on the carbon with the carboxylic acid group. This cross-peak would be absent in the trans isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule. cardiff.ac.uknih.gov The vibrational spectra of this compound would be characterized by the presence of specific absorption bands. dtic.mil

A broad and strong absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. dtic.mil A very strong and sharp peak corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. dtic.milresearchgate.net The C-O stretching of the ether linkage and the carboxylic acid would result in strong bands in the 1050-1300 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methoxy and cyclobutane groups would appear around 2850-3000 cm⁻¹. The cyclobutane ring itself has characteristic, though often weak, vibrational modes. dtic.mil

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-C backbone of the cyclobutane ring, which are often weak in the IR spectrum. cardiff.ac.uk

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H stretch (Aliphatic)2850 - 3000Medium to Strong
C=O stretch (Carboxylic Acid)1700 - 1725Very Strong
C-O stretch (Ether & Acid)1050 - 1300Strong
CH₂ bend (Cyclobutane)~1450Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. shu.ac.uklibretexts.org The chromophores present in this compound are the carbonyl group (C=O) of the carboxylic acid and the methoxy group (-O-CH₃).

The carbonyl group can undergo two types of electronic transitions: a π → π* transition and an n → π* transition. youtube.comlibretexts.org The π → π* transition is of higher energy and is expected to occur at a shorter wavelength, likely below 200 nm. The n → π* transition, involving the non-bonding electrons on the oxygen atom, is a lower energy transition and is expected to result in a weak absorption band in the region of 270-300 nm. upenn.edu The ether functionality can undergo n → σ* transitions, which typically occur at wavelengths below 200 nm and may not be readily observable in a standard UV-Vis spectrum. youtube.com

Predicted Electronic Transitions for this compound

Transition Chromophore Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)
n → πC=O270 - 300Low
π → πC=O< 200High
n → σ*-O-< 200Low to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a technique used to determine the molecular weight and structural information of a compound through its fragmentation pattern. savemyexams.com For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . The molecular ion peak (M⁺) would be observed at an m/z of 130.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of the methoxy group (-OCH₃) would result in a fragment ion at m/z 99. Cleavage of the carboxylic acid group (-COOH) would lead to a fragment at m/z 85. libretexts.org Alpha-cleavage next to the carbonyl group could result in the loss of the cyclobutyl methoxy radical, giving a peak at m/z 45, corresponding to the [COOH]⁺ ion. youtube.comyoutube.com Another common fragmentation for carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available, though this is less likely in a rigid cyclobutane system. Fragmentation of the cyclobutane ring itself can also occur, leading to smaller fragment ions.

Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
130[M]⁺
115[M - CH₃]⁺
99[M - OCH₃]⁺
85[M - COOH]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺
45[COOH]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. To date, there is no publicly available information in the searched databases regarding the single-crystal X-ray diffraction analysis of this compound. nih.govnih.gov

If a suitable crystal were obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. It would unambiguously determine the stereochemistry (cis or trans) of the substituents on the cyclobutane ring. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This information would be invaluable for understanding the solid-state properties of the compound.

Reaction Mechanisms and Reactivity Profiles of 3 Methoxycyclobutanecarboxylic Acid

General Carboxylic Acid Reactions and Their Mechanisms

Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.orgkhanacademy.org This functional group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. khanacademy.org The chemistry of carboxylic acids is dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.orgmasterorganicchemistry.com However, since the -OH group is a poor leaving group, it often requires activation. libretexts.org

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives. masterorganicchemistry.comualberta.ca The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com This is followed by the elimination of the leaving group, regenerating the carbonyl double bond. masterorganicchemistry.comyoutube.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org This order is determined by the ability of the leaving group to depart. For carboxylic acids themselves, direct substitution is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). libretexts.org Therefore, the reaction often requires catalysis or conversion of the hydroxyl group into a better leaving group. libretexts.orgopenochem.org

The mechanism of nucleophilic acyl substitution can vary depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. youtube.comopenochem.org

Under basic conditions or with strong nucleophiles: The reaction typically proceeds via a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group. youtube.comyoutube.com

Under acidic conditions: The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by weaker nucleophiles. youtube.comopenochem.orgmasterorganicchemistry.com This is followed by nucleophilic attack, proton transfer, and elimination of a leaving group (like water). masterorganicchemistry.comlibretexts.org

With neutral nucleophiles: For more reactive carboxylic acid derivatives like acid chlorides, the reaction can proceed without a catalyst. youtube.com However, for less reactive derivatives, an acid or base catalyst is often necessary. youtube.comopenochem.org

Fischer-Speier esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.orgcerritos.edu This reaction is an equilibrium process, and to favor the formation of the ester, either an excess of the alcohol is used or the water produced is removed from the reaction mixture. libretexts.orgwikipedia.org

The mechanism of Fischer esterification involves several steps: masterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of water: A molecule of water is eliminated as the leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comwikipedia.org The reaction is typically performed by refluxing the carboxylic acid and alcohol. wikipedia.org

Reactant 1 Reactant 2 Catalyst Product
3-Methoxycyclobutanecarboxylic acidAlcohol (e.g., Methanol, Ethanol)Strong Acid (e.g., H₂SO₄, TsOH)Alkyl 3-methoxycyclobutanecarboxylate

Amides can be synthesized from carboxylic acids by reacting them with ammonia (B1221849) or a primary or secondary amine. lumenlearning.comlibretexts.org However, the direct reaction between a carboxylic acid and an amine is often slow at room temperature because the amine deprotonates the carboxylic acid to form a stable carboxylate salt. lumenlearning.com Therefore, the reaction typically requires heating or the use of a coupling agent to facilitate the dehydration. khanacademy.orgrsc.orgaklectures.com

One common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. libretexts.org Alternatively, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote the direct condensation of the carboxylic acid and amine. khanacademy.orgaklectures.com The mechanism with DCC involves the carboxylic acid adding to the DCC molecule to form a highly reactive intermediate, which is then attacked by the amine. khanacademy.org

Reactant 1 Reactant 2 Conditions Product
This compoundAmmonia or Amine (RNH₂ or R₂NH)Heat or Coupling Agent (e.g., DCC)3-Methoxycyclobutane-N-substituted-amide

Carboxylic acids can be converted into the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uksavemyexams.comdoubtnut.com Thionyl chloride is a particularly useful reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the acid chloride. chemguide.co.ukyoutube.com

The reaction with thionyl chloride proceeds through a mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite group, which is a much better leaving group. libretexts.orglibretexts.orglibretexts.org The mechanism involves the following steps: libretexts.orglibretexts.org

The carboxylic acid attacks the sulfur atom of thionyl chloride. youtube.comlibretexts.org

A chloride ion is eliminated.

The resulting intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon.

This is followed by the elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. libretexts.org

Reactant Reagent Product Byproducts
This compoundThionyl chloride (SOCl₂)3-Methoxycyclobutanecarbonyl chlorideSO₂, HCl
This compoundPhosphorus pentachloride (PCl₅)3-Methoxycyclobutanecarbonyl chloridePOCl₃, HCl
This compoundPhosphorus trichloride (PCl₃)3-Methoxycyclobutanecarbonyl chlorideH₃PO₃

Reactions Specific to the Cyclobutane (B1203170) Ring System

Cyclobutane rings possess significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°. libretexts.orgwikipedia.orgfiveable.me The internal C-C-C bond angles in a planar cyclobutane would be 90°, leading to substantial angle strain. libretexts.orgwikipedia.org To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. fiveable.me This puckering slightly reduces the angle strain and also minimizes torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. libretexts.org

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This inherent strain makes the C-C bonds in the cyclobutane ring weaker and more susceptible to cleavage under certain reaction conditions compared to larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.orgwikipedia.org The relief of this ring strain can be a thermodynamic driving force for ring-opening reactions. nih.gov For instance, certain reactions involving metal catalysts can lead to the activation and cleavage of the C-C σ-bonds within the cyclobutane ring. nih.gov While the carboxylic acid group itself does not directly participate in typical ring-opening reactions under standard conditions, the presence of the strained ring is a latent source of reactivity that could be exploited under specific synthetic protocols. nih.govacs.org

Ring-Opening Reactions and Mechanisms

The cyclobutane ring in this compound is susceptible to ring-opening reactions, particularly under conditions that promote the formation of a carbocation or involve transition metal catalysis. The strain of the four-membered ring is a key driving force for these reactions.

Acid-catalyzed ring-opening can proceed through protonation of the methoxy (B1213986) group's oxygen atom, followed by cleavage of the C-O bond to form a secondary carbocation. This carbocation can then be attacked by a nucleophile. Alternatively, under acidic conditions, the epoxide ring, if formed from the corresponding alkene, can be opened. libretexts.orgkhanacademy.org In an acidic environment, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orgyoutube.com A weak nucleophile will then attack the more substituted carbon, leading to a trans-diol after deprotonation. libretexts.orgkhanacademy.orgyoutube.com

The mechanism of acid-catalyzed ring-opening can be either SN1-like or SN2-like. beilstein-journals.org In an SN1-type mechanism, a carbocation intermediate is formed, which can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. beilstein-journals.org In an SN2-like mechanism, the nucleophile attacks the carbon atom as the leaving group departs, resulting in an inversion of stereochemistry at the reaction center. beilstein-journals.org The specific mechanism depends on the reaction conditions and the stability of the potential carbocation intermediate.

Functional Group Transformations on the Cyclobutane Moiety

Functional group transformations on the cyclobutane moiety of this compound can be achieved while preserving the four-membered ring. The carboxylic acid can be converted to other functional groups, such as esters, amides, or alcohols, through standard synthetic methods. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The methoxy group can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding alcohol, 3-hydroxycyclobutanecarboxylic acid. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion.

Furthermore, the cyclobutane ring itself can be functionalized. For example, free-radical halogenation can introduce a halogen atom onto the ring, typically at the 3-position. acs.orgacs.org

Mechanistic Insights into Oxidation and Reduction of this compound

The oxidation and reduction of this compound target the carboxylic acid and the cyclobutane ring, respectively.

The carboxylic acid group is generally resistant to further oxidation under standard conditions. youtube.com However, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com

The cyclobutane ring can be oxidized under specific conditions. For example, oxidation of a secondary alcohol on the cyclobutane ring, if present, can yield a ketone. libretexts.orgyoutube.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.com

Peracid-Mediated Oxidations (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidizing agent commonly used for the epoxidation of alkenes and in Baeyer-Villiger oxidations. organic-chemistry.orgmasterorganicchemistry.com While this compound itself does not have a double bond for epoxidation, related cyclobutene (B1205218) derivatives can undergo oxidative ring contraction with m-CPBA to form cyclopropyl (B3062369) ketones. organic-chemistry.org

The mechanism of m-CPBA oxidation often involves a concerted "butterfly" mechanism where the peracid delivers an oxygen atom to the substrate. masterorganicchemistry.com In the context of C-H bond oxidation, m-CPBA can be activated by transition metal catalysts to generate highly reactive oxidizing species. rsc.orgmdpi.com These reactions can proceed through various pathways, including non-selective free-radical routes and more selective concerted or metal-mediated mechanisms. rsc.org

Free Radical Reactions Involving Cyclobutanecarboxylic Acids

Free radical reactions involving cyclobutanecarboxylic acids can lead to functionalization of the cyclobutane ring. acs.orgacs.org One notable example is the free-radical chlorination of cyclobutanecarboxylic acid using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide. acs.org This reaction predominantly results in the formation of 3-chlorocyclobutanecarboxylic acid, with a preference for the trans isomer. acs.org

The mechanism of free-radical chlorination involves three main steps: initiation, propagation, and termination. masterorganicchemistry.com In the initiation step, the initiator decomposes to form radicals. These radicals then abstract a chlorine atom from sulfuryl chloride in the propagation step. The resulting sulfonyl chloride radical then abstracts a hydrogen atom from the cyclobutane ring, preferentially from the 3-position, to generate a cyclobutyl radical. This radical then reacts with another molecule of sulfuryl chloride to form the chlorinated product and regenerate the sulfonyl chloride radical, continuing the chain reaction. acs.org

Carboxylic acids can also be indirectly converted into carboxyl radicals, which can then decarboxylate to form carbon-centered radicals. libretexts.org This can be achieved through methods like electrolysis of the carboxylate anion or photolysis of certain carboxylic acid derivatives. libretexts.org

Conclusion

Summary of Key Research Findings on 3-Methoxycyclobutanecarboxylic Acid

Direct research focused exclusively on this compound is limited in publicly accessible literature. However, significant insights can be drawn from the extensive research into its close analog, 3-oxocyclobutanecarboxylic acid, and other substituted cyclobutanes.

The synthesis of the cyclobutane (B1203170) core is a well-documented, multi-step process. For instance, methods to produce 3-oxocyclobutanecarboxylic acid often start from materials like 1,3-dibromo-2-propanone or 1,3-dichloroacetone, proceeding through cyclization with malonic esters, followed by hydrolysis and decarboxylation. One patented method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic workup to yield 3-oxocyclobutanecarboxylic acid. patsnap.comorgsyn.org Another approach utilizes the ozonolysis of 3-benzylidenecyclobutylcarboxylic acid. google.com These synthetic routes provide a foundational methodology that could likely be adapted for the synthesis of this compound, presumably through the reduction of the ketone in 3-oxocyclobutanecarboxylic acid followed by etherification.

The primary interest in cyclobutane derivatives lies in their application as building blocks in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring is a desirable feature for creating molecular scaffolds that can interact with biological targets with high specificity. While specific applications of this compound are not widely reported, the analogous oxetane-containing compounds have seen significant use in drug discovery. nih.govnih.gov Oxetanes, which are four-membered rings containing an oxygen atom, are recognized for their ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates. nih.govnih.gov Given the structural similarities, it is plausible that this compound could serve a similar role as a bioisostere for other chemical groups in the design of novel therapeutics.

Remaining Challenges and Opportunities in the Field

Despite the foundational knowledge from related compounds, significant challenges and corresponding opportunities remain in the study of this compound.

Challenges:

Stereoselective Synthesis: A major hurdle in the synthesis of substituted cyclobutanes is the control of stereochemistry. The synthesis of this compound would likely result in a mixture of cis and trans isomers. Developing scalable and efficient synthetic methods that can selectively produce a single isomer is a critical challenge. The separation of these isomers can be difficult and costly, hindering its application in fields like pharmaceuticals where single-isomer products are often required.

Lack of Spectroscopic and Physicochemical Data: There is a notable absence of comprehensive spectroscopic and physicochemical data for this compound in the public domain. This includes detailed NMR spectra, IR spectra, mass spectrometry data, and measurements of properties like pKa and logP. The lack of this fundamental information impedes efforts to model its behavior and to design new applications.

Limited Commercial Availability: The scarcity of commercial suppliers for this compound suggests that its synthesis is not yet routine or in high demand. This limited availability can be a significant barrier for researchers wishing to explore its potential applications.

Opportunities:

Development of Novel Synthetic Methodologies: The challenges in stereoselective synthesis present an opportunity for the development of new and innovative catalytic methods. Asymmetric catalysis, in particular, could provide a pathway to enantiomerically pure this compound.

Exploration in Medicinal Chemistry: The potential for this compound to act as a novel scaffold or bioisostere in drug discovery is a significant opportunity. Research into its incorporation into known pharmacophores could lead to new drug candidates with improved properties. The methoxy (B1213986) group could offer different steric and electronic properties compared to the more commonly studied hydroxy or oxo-substituted cyclobutanes.

Broader Impact and Future Outlook for this compound Research

The future of research on this compound is intrinsically linked to the broader advancements in the chemistry of small, strained rings. As synthetic techniques become more sophisticated, the efficient and selective production of this compound will likely become more feasible.

The broader impact of overcoming the current challenges would be the addition of a valuable new tool to the toolbox of chemists. In medicinal chemistry, the availability of a diverse range of small, rigid building blocks is crucial for the exploration of chemical space and the development of new therapeutics. The unique conformational constraints and substituent patterns offered by compounds like this compound could be key to unlocking new biological activities or overcoming issues of drug resistance.

Looking forward, the research trajectory for this compound will likely involve a multi-pronged approach. This will include fundamental synthetic studies to establish efficient and stereocontrolled routes to the molecule, comprehensive characterization of its physical and chemical properties, and exploratory studies to investigate its utility in medicinal and materials chemistry. Collaborative efforts between synthetic chemists, computational modelers, and biological scientists will be essential to fully realize the potential of this intriguing molecule. The journey from a sparsely studied chemical entity to a widely utilized building block is a long one, but for this compound, the path is paved with significant opportunities for scientific discovery.

Q & A

Q. What are the key physicochemical properties of 3-Methoxycyclobutanecarboxylic acid, and how do they influence experimental design?

The compound (C₆H₁₀O₃, MW 130.14 g/mol) has a predicted boiling point of 230.2±33.0°C and density of 1.16±0.1 g/cm³ . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions near 200°C) and storage conditions (2–8°C to prevent degradation). Its polar carboxylic acid group enables solubility in polar aprotic solvents, while the methoxy group may stabilize intermediates in nucleophilic substitutions. Characterization typically involves NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>98% as per commercial standards) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Critical precautions include:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Maintain at 2–8°C in airtight glass containers to prevent moisture absorption or thermal decomposition .
  • Precautionary codes : Adhere to P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks") . Safety data sheets (SDS) must be reviewed prior to use, with emergency protocols for spills (neutralization with bicarbonate) readily available .

Q. How can researchers prepare standardized solutions of this compound for quantitative assays?

Use the dilution equation C1V1=C2V2C_1V_1 = C_2V_2. For example, to prepare 100 mL of 0.1 M solution:

Calculate required mass: 0.1mol/L×0.1L×130.14g/mol=1.3014g0.1 \, \text{mol/L} \times 0.1 \, \text{L} \times 130.14 \, \text{g/mol} = 1.3014 \, \text{g}.

Dissolve in a volatile solvent (e.g., methanol), then dilute to volume. Validate concentration via titration (e.g., NaOH for carboxylic acid quantification) or UV-Vis at λ~260 nm if conjugated systems are present .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yield and scalability?

Current methods include cyclobutane ring formation via [2+2] cycloaddition or ester hydrolysis of 3-methoxycyclobutanecarboxylates. Optimization strategies:

  • Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cycloaddition regioselectivity.
  • Reaction monitoring : In situ FTIR to track carboxylate intermediate formation.
  • Workup : Extract with ethyl acetate (3×) at pH 3–4 to isolate the carboxylic acid. Yields >75% are achievable with rigorous exclusion of moisture .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

Discrepancies between HPLC (e.g., 98% purity) and elemental analysis (e.g., C% deviation) may arise from hygroscopicity or residual solvents. Mitigation steps:

Karl Fischer titration : Quantify water content.

GC-MS : Identify volatile impurities (e.g., unreacted methoxy precursors).

Cross-validation : Compare NMR integration ratios (e.g., methoxy vs. carboxylic protons) with theoretical values .

Q. How can structural analogs of this compound be designed for targeted bioactivity studies?

Key modifications include:

  • Ring substitution : Replace methoxy with amino (e.g., 3-aminocyclobutanecarboxylic acid) to probe hydrogen-bonding interactions .
  • Steric tuning : Introduce methyl groups at the 2-position to assess conformational effects on enzyme binding.
  • Prodrug derivatives : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by hydrolysis in physiological conditions .

Q. What strategies address the compound’s instability during long-term storage?

Degradation pathways (e.g., decarboxylation or methoxy cleavage) can be minimized by:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition.
  • Periodic analysis : Conduct DSC every 6 months to detect polymorphic changes .

Methodological Guidelines

  • Contradiction analysis : Apply triangulation (e.g., NMR, LC-MS, and X-ray crystallography) to validate structural assignments .
  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure protocol transferability .
  • Ethical compliance : Align with institutional guidelines for hazardous waste disposal (e.g., neutralization before aqueous disposal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.